rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol
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Overview
Description
rac-[(1R,2R,4R)-7-oxabicyclo[221]hept-5-en-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexene and epoxides.
Epoxidation: The cyclohexene is subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Hydroxylation: The resulting epoxide is then hydroxylated using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halides, esters
Scientific Research Applications
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- trans-Cyclodecene
- cis-Cyclodecene
- Ethyl acetoacetate
Uniqueness
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol is unique due to its bicyclic structure, which includes both an oxirane and a cyclohexene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
[(1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6+,7-/m0/s1 |
InChI Key |
FUCCKJSLKAHDNQ-XVMARJQXSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]([C@@H]1CO)O2 |
Canonical SMILES |
C1C2C=CC(C1CO)O2 |
Origin of Product |
United States |
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